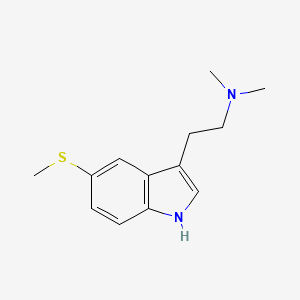

5-Methylthio DMT

描述

属性

IUPAC Name |

N,N-dimethyl-2-(5-methylsulfanyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGJZQGRTVMCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199019 | |

| Record name | N,N-Dimethyl-5-(methylthio)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5102-11-4 | |

| Record name | N,N-Dimethyl-5-(methylthio)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiodimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5-(methylthio)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLTHIO DMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E8PJ79K57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of 5-Methylthio-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylthio-N,N-dimethyltryptamine (5-Methylthio-DMT or 5-MeS-DMT) is a lesser-known psychoactive substance. The available pharmacological data is limited compared to more well-studied tryptamines. This guide synthesizes the current, albeit sparse, scientific literature on its pharmacological profile.

Introduction

5-Methylthio-DMT is a tryptamine derivative and an analogue of the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Structurally, the methoxy group at the 5-position of the indole ring is replaced by a methylthio group. This substitution significantly influences its pharmacological activity. Anecdotal reports and limited preclinical data suggest it possesses psychoactive effects, though with a different potency and qualitative character compared to its methoxy counterpart. This document provides a comprehensive overview of the known pharmacological properties of 5-Methylthio-DMT, details relevant experimental protocols, and visualizes key pathways and workflows.

Quantitative Pharmacological Data

Quantitative in vitro data on the receptor binding affinities and functional activities of 5-Methylthio-DMT are not extensively available in the published literature. The following table summarizes the qualitative and comparative data that has been reported.

| Assay Type | Target | Reported Finding | Source |

| Drug Discrimination (in rats) | In vivo 5-HT Receptor Agonism | 5-MeS-DMT substitutes for the 5-MeO-DMT cue, indicating shared discriminative stimulus effects. The order of potency was found to be 5-MeO-DMT > 5-MeS-DMT > 4-MeO-DMT > 4-MeS-DMT. | [Glennon et al., 1982] |

| Human Bioassay (smoked) | Psychoactive Dose & Duration | A dose of 15-30 mg is reported to be psychoactive, with a duration of less than one hour. Effects are described as intense and fast-acting, with a potency approximately half that of 5-MeO-DMT. | [Shulgin, TiHKAL] |

In Vivo Effects

The primary in vivo data for 5-Methylthio-DMT comes from drug discrimination studies in rats. In these experiments, animals trained to recognize the subjective effects of a specific drug are tested with a novel compound to see if they produce a similar response.

-

Discriminative Stimulus Properties: In rats trained to discriminate 5-MeO-DMT from saline, 5-Methylthio-DMT was found to fully substitute for the 5-MeO-DMT cue. This indicates that 5-Methylthio-DMT produces subjective effects in rats that are similar to those of 5-MeO-DMT. However, it is less potent, requiring a higher dose to elicit the same response[1].

Presumed Signaling Pathways

Given its structural similarity to other hallucinogenic tryptamines, the primary mechanism of action of 5-Methylthio-DMT is presumed to be agonism at serotonin receptors, particularly the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq-coupled protein receptor, initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Figure 1: Presumed 5-HT2A Receptor Gq Signaling Pathway for 5-Methylthio-DMT.

Experimental Protocols

Detailed experimental protocols for 5-Methylthio-DMT are not available in the literature. The following are generalized protocols for key assays used to characterize psychoactive tryptamines.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Figure 2: Workflow for a Radioligand Binding Competition Assay.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of 5-Methylthio-DMT. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of 5-Methylthio-DMT by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Flux Assay)

This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

Protocol:

-

Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells with the human 5-HT2A receptor) in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Compound Addition: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence and then inject varying concentrations of 5-Methylthio-DMT into the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of 5-Methylthio-DMT. Plot the response as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Behavioral Assay (Head-Twitch Response in Mice)

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.

Protocol:

-

Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and individual observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer varying doses of 5-Methylthio-DMT (and a vehicle control) via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation Period: Immediately after injection, place the mice back into their observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

HTR Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse. Alternatively, automated systems using video tracking or magnet-based detectors can be used for quantification.

-

Data Analysis: Analyze the dose-response relationship for the number of head twitches. This can reveal the potency and efficacy of 5-Methylthio-DMT in inducing this 5-HT2A-mediated behavior.

Conclusion

5-Methylthio-DMT is a psychoactive tryptamine with a pharmacological profile that is not yet well-defined in the scientific literature. The available data suggests it acts as a 5-HT receptor agonist, with subjective effects in rodents similar to those of 5-MeO-DMT, but with a lower potency. There is a clear need for further research to fully characterize its in vitro receptor binding and functional activity profile to better understand its mechanism of action and potential effects. The protocols outlined in this guide provide a framework for conducting such investigations.

References

5-Methylthio-DMT: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT) is a lesser-known psychedelic tryptamine, structurally analogous to the more extensively studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Understanding the receptor binding profile of 5-MeS-DMT is crucial for elucidating its pharmacological mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the available receptor binding affinity data for 5-MeS-DMT, details the experimental methodologies employed in these studies, and visualizes key experimental and logical workflows.

Receptor Binding Affinity of 5-Methylthio-DMT

The primary mechanism of action for most classic psychedelic compounds involves interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. The substitution of a methylthio group at the 5-position of the indole ring, in place of the more common methoxy group, influences the compound's affinity for these receptors.

The following table summarizes the quantitative receptor binding affinity data for 5-Methylthio-DMT. This data is primarily derived from foundational structure-activity relationship (SAR) studies conducted in the early 1980s.

| Receptor | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1 | [3H]5-HT | Rat whole brain homogenate | - | 130 | Kline et al., 1982 |

| 5-HT2 | [3H]Spiroperidol | Rat cerebral cortex | - | 470 | Glennon et al., 1982 |

| - | [3H]LSD | Rat whole brain homogenate | - | 190 | Kline et al., 1982 |

Note: The data from these early studies often utilized radioligands that are now known to be less selective than modern alternatives. For instance, [3H]Spiroperidol has affinity for both dopamine and serotonin receptors, and [3H]LSD binds to a wide range of serotonin receptor subtypes. The 5-HT1 and 5-HT2 designations at the time were broader classifications than the subtypes recognized today (e.g., 5-HT1A, 5-HT2A, 5-HT2C). The IC50 values represent the concentration of 5-MeS-DMT required to displace 50% of the radioligand.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized the receptor binding affinity of 5-Methylthio-DMT.

Radioligand Binding Assays

The receptor binding affinities of 5-Methylthio-DMT were determined using in vitro radioligand binding assays with rat brain tissue homogenates. This technique measures the ability of an unlabeled compound (the "competitor," in this case, 5-MeS-DMT) to displace a radioactively labeled ligand that is known to bind to the target receptor.

General Protocol Outline:

-

Tissue Preparation:

-

Whole brains or specific brain regions (e.g., cerebral cortex) were dissected from male Sprague-Dawley rats.

-

The tissue was homogenized in a cold buffer solution (typically 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged to pellet the cell membranes containing the receptors. The supernatant was discarded.

-

The membrane pellet was washed by resuspension in fresh buffer and recentrifugation to remove endogenous neurotransmitters and other interfering substances.

-

The final pellet was resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Lowry method).

-

-

Binding Assay:

-

The assay was performed in tubes containing the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the competitor (5-MeS-DMT).

-

Total Binding: Tubes containing only the membrane preparation and the radioligand.

-

Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of a known, non-radioactive drug that binds to the target receptor, effectively saturating the receptors and preventing the radioligand from binding specifically.

-

Specific Binding: Calculated as the difference between total binding and non-specific binding.

-

The tubes were incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Following incubation, the reaction was terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters were washed quickly with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

The data was analyzed to determine the concentration of 5-MeS-DMT that inhibited 50% of the specific binding of the radioligand (the IC50 value).

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay for determining receptor affinity.

Logical Relationship of 5-MeS-DMT Structure to its Analogs

Caption: Structural relationship of 5-MeS-DMT to DMT and 5-MeO-DMT.

Conclusion

The available data, primarily from early structure-activity relationship studies, indicates that 5-Methylthio-DMT possesses moderate affinity for serotonin receptors, with a higher affinity for 5-HT1-like sites compared to 5-HT2 sites as defined at the time of the research. It is important for contemporary researchers to consider the limitations of the historical data, particularly regarding the selectivity of the radioligands used. Further characterization of 5-MeS-DMT's binding profile using modern techniques and a broader panel of specific receptor subtypes is warranted to fully understand its pharmacological properties and potential as a research tool or therapeutic agent. This guide provides a foundational understanding for such future investigations.

The Enigmatic Profile of 5-Methylthio-DMT: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylthio-DMT is a psychoactive substance and is classified as a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. All activities involving this compound should be conducted in strict compliance with local laws and regulations, and under the guidance of appropriate institutional review boards and ethics committees.

Executive Summary

In Vitro Effects: A Data Gap

Despite targeted searches of scientific literature, specific quantitative in vitro data for 5-Methylthio-DMT, such as receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀ or IC₅₀ values) at serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and other potential targets, have not been publicly reported. The vast body of research available for its analog, 5-MeO-DMT, highlights a significant gap in our understanding of 5-MeS-DMT's specific molecular interactions. Future in vitro studies are crucial to elucidate the precise receptor binding profile and functional activity of this compound.

In Vivo Effects: Comparative Potency and Behavioral Outcomes

The primary in vivo characterization of 5-MeS-DMT comes from a drug discrimination study in rats conducted by Glennon and colleagues in 1982. This study provides a quantitative comparison of its behavioral effects relative to its structural analogs.

Animal Studies: Drug Discrimination

In a two-lever drug discrimination task, rats trained to recognize the hallucinogenic cue of 5-MeO-DMT also generalized to 5-MeS-DMT, indicating a shared mechanism of action. The study established a clear potency order among the tested tryptamines.

Table 1: Comparative In Vivo Potency of Tryptamine Derivatives in a Drug Discrimination Paradigm [1]

| Compound | Relative Potency (vs. 5-MeO-DMT) |

| 5-Methoxy-DMT (5-MeO-DMT) | Most Potent |

| 5-Methylthio-DMT (5-MeS-DMT) | Less potent than 5-MeO-DMT |

| 4-Methoxy-DMT (4-MeO-DMT) | Less potent than 5-MeS-DMT |

| 4-Methylthio-DMT (4-MeS-DMT) | Least Potent |

Source: Glennon et al., 1982. The study utilized rats trained to discriminate 1.5 mg/kg of 5-MeO-DMT from saline.

Rodent behavioral studies have also indicated that 5-MeS-DMT is less potent than psilocin (4-HO-DMT) but more potent than 4-MeO-DMT or 4-MeS-DMT[2].

Human Studies: Qualitative Reports

The late Dr. Alexander Shulgin provided the only known qualitative human data for 5-MeS-DMT in his book "TiHKAL (Tryptamines I Have Known and Loved)".

Table 2: Qualitative Human Effects of Smoked 5-Methylthio-DMT [2]

| Parameter | Description |

| Dosage | 15 - 30 mg |

| Route of Administration | Smoked |

| Onset of Effects | Very fast |

| Duration of Effects | 10 - 30 minutes (less than 1 hour) |

| Reported Subjective Effects | "Stoned" feeling, Absence of visual effects |

| Relative Potency | Approximately half as potent as 5-MeO-DMT |

Source: Shulgin & Shulgin, "TiHKAL".

Experimental Protocols

In Vivo: Drug Discrimination in Rats

The following protocol is based on the methodology described by Glennon et al. (1982)[1].

-

Subjects: Male rats.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training:

-

Rats are trained to discriminate between an intraperitoneal (i.p.) injection of 5-MeO-DMT (1.5 mg/kg) and saline.

-

Correct lever presses following drug or saline administration are reinforced with a food reward (e.g., sweetened milk or food pellets) on a fixed-ratio schedule.

-

Training continues until a high level of accuracy (e.g., >80% correct) is consistently achieved.

-

-

Generalization Testing:

-

Once trained, rats are administered various doses of test compounds, including 5-MeS-DMT.

-

The percentage of responses on the drug-appropriate lever is measured.

-

A full generalization is typically considered when a dose of the test compound results in >80% of responses on the drug-appropriate lever.

-

-

Data Analysis:

-

Dose-response curves are generated to determine the ED₅₀ value for each compound that produces the discriminative stimulus effect.

-

Chemical Synthesis

A method for the synthesis of 5-Methylthio-DMT is described in "TiHKAL". The following is a summary of the described procedure.

-

Starting Material: 5-methylthiotryptamine.

-

Step 1: Quaternization of the Amine. The free base of 5-methylthiotryptamine is reacted with methyl iodide in methanol to form the quaternary ammonium salt, 5-methylthio-N,N,N-trimethyltryptammonium iodide.

-

Step 2: Demethylation. The resulting quaternary salt is then demethylated to yield 5-methylthio-N,N-dimethyltryptamine. This can be achieved by heating the salt in a suitable solvent with a demethylating agent.

-

Purification: The crude product is purified by distillation and recrystallization to yield pure 5-Methylthio-DMT.

Hypothesized Signaling Pathway

Given the lack of specific in vitro data for 5-MeS-DMT, the following signaling pathway is hypothesized based on the known mechanisms of other psychedelic tryptamines, which primarily act as agonists at the serotonin 2A (5-HT₂ₐ) receptor.

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is believed to initiate a downstream signaling cascade involving phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a cascade of further intracellular signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK, which can ultimately modulate gene expression and neuronal plasticity. This pathway is thought to underlie the acute psychedelic effects and potential long-term therapeutic benefits of these compounds.

Conclusion and Future Directions

5-Methylthio-DMT remains a compound of scientific interest with a largely uncharacterized pharmacological profile. The available data suggests it is a psychoactive tryptamine with hallucinogenic-like properties in animals and subjective effects in humans, albeit with a potency lower than its well-studied counterpart, 5-MeO-DMT. The significant gaps in the in vitro data for 5-MeS-DMT present a clear opportunity for future research. A thorough investigation of its receptor binding affinities and functional activities at a range of serotonergic and other receptors is essential for a comprehensive understanding of its mechanism of action. Such studies would not only illuminate the structure-activity relationships within this class of compounds but also provide a rational basis for any potential future exploration of its therapeutic applications. Researchers in the field of drug development are encouraged to pursue these foundational studies to fully characterize the enigmatic profile of 5-Methylthio-DMT.

References

An In-depth Technical Guide to 5-Methylthio-DMT: Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylthio-N,N-dimethyltryptamine (5-Methylthio-DMT), a lesser-known psychedelic compound. It details the historical discovery and synthesis, outlines its pharmacological properties, and describes relevant experimental protocols. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

5-Methylthio-N,N-dimethyltryptamine, also known as 5-MeS-DMT, is a sulfur-substituted analog of the classic psychedelic N,N-dimethyltryptamine (DMT) and a close structural relative of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] While not as widely studied as its counterparts, 5-Methylthio-DMT presents a unique pharmacological profile that warrants further investigation for its potential effects on the central nervous system. This guide synthesizes the current knowledge on this compound, with a focus on its chemical synthesis and interaction with serotonergic systems.

History and Discovery

The first synthesis of 5-Methylthio-DMT was accomplished by the renowned chemist Dr. Alexander Shulgin.[2] Shulgin's work on tryptamines is extensively documented in his book "TiHKAL (Tryptamines I Have Known and Loved)," which includes an entry for 5-Methylthio-DMT. According to Shulgin's notes, his synthesis and initial bioassays of the compound date back to 1979.[1]

The first formal description of 5-Methylthio-DMT in the scientific literature appeared in a 1982 publication by Richard A. Glennon and his colleagues.[1] Their research focused on the role of hallucinogens as discriminative stimuli in animal models, comparing the effects of 4- and 5-substituted methoxy and methylthio DMT analogs.

Chemical Synthesis

The synthesis of 5-Methylthio-DMT can be achieved through a multi-step process, beginning with the preparation of the precursor 5-methylthioindole. A common route to this intermediate is through the reaction of 5-bromo-1H-indole with a suitable sulfur source. An alternative approach involves the Nenitzescu indole synthesis.

Once 5-methylthioindole is obtained, it can be converted to 5-methylthiotryptamine. A well-established method for this conversion is the gramine-based synthesis. The final step involves the N,N-dimethylation of 5-methylthiotryptamine to yield 5-Methylthio-DMT.

Synthesis of 5-Methylthio-DMT from 5-Methylthiotryptamine

A detailed protocol for the final methylation step is described by Alexander Shulgin in "TiHKAL". The following is a summary of that procedure.

Experimental Protocol:

-

A solution of 5-methylthiotryptamine freebase is prepared in methanol.

-

Sodium bicarbonate is added to the solution, followed by methyl iodide.

-

The mixture is heated at reflux for an extended period, with additional portions of methyl iodide added at intervals.

-

After the reaction is complete, the volatile components are removed under vacuum to yield a residue.

-

The residue, containing the methiodide salt of 5-Methylthio-DMT, is crystallized from a suitable solvent such as ethanol.

-

The purified methiodide salt is then subjected to a demethylation reaction using a strong base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a high-boiling solvent such as dimethylformamide (DMF) under reflux.

-

The reaction mixture is then worked up through a series of extractions with organic solvents and aqueous acid and base washes.

-

The final product, 5-Methylthio-DMT freebase, is purified by distillation or recrystallization.

Pharmacological Properties

5-Methylthio-DMT is classified as a serotonergic psychedelic, indicating that its primary mechanism of action involves interaction with serotonin (5-HT) receptors in the brain. Behavioral studies in rodents have suggested that 5-Methylthio-DMT is less potent than its methoxy analog, 5-MeO-DMT, and psilocin (4-HO-DMT), but more potent than 4-MeO-DMT and 4-MeS-DMT.[1] Subjective reports from human bioassays, as documented by Shulgin, describe the effects as being "stoning" with a rapid onset and short duration of less than one hour.[1] The potency is estimated to be about half that of 5-MeO-DMT.[1]

Receptor Binding and Functional Activity

Quantitative data on the binding affinities and functional activities of 5-Methylthio-DMT at various serotonin receptor subtypes is limited in the publicly available literature. However, based on its structural similarity to other psychedelic tryptamines, it is hypothesized to act as an agonist or partial agonist at 5-HT2A and 5-HT1A receptors. The subjective effects of classic psychedelics are primarily mediated by their agonist activity at the 5-HT2A receptor.

Table 1: Comparative Pharmacological Data of Related Tryptamines

| Compound | Receptor | Ki (nM) | EC50 (nM) |

| 5-MeO-DMT | 5-HT1A | < 10 | - |

| 5-HT2A | >1000 | - | |

| DMT | 5-HT1A | 183 | - |

| 5-HT2A | 127-1200 | 75-360 | |

| Psilocin | 5-HT1A | - | - |

| 5-HT2A | - | - |

Note: Data for 5-Methylthio-DMT is not currently available in the public domain. The table presents data for related compounds for comparative purposes.[3]

Signaling Pathways

The interaction of serotonergic psychedelics with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/G11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Figure 1: Simplified 5-HT2A receptor signaling cascade.

Experimental Protocols

Radioligand Displacement Assay for 5-HT Receptor Binding

This protocol describes a general method to determine the binding affinity (Ki) of a test compound, such as 5-Methylthio-DMT, for a specific serotonin receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the desired human 5-HT receptor subtype (e.g., 5-HT2A) are prepared from cultured cells.

-

Assay Buffer: A suitable buffer, typically containing Tris-HCl and various salts, is prepared.

-

Incubation: A mixture containing the cell membranes, a known radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (5-Methylthio-DMT) is incubated.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand displacement assay.

Calcium Flux Assay for Functional Activity

This protocol outlines a method to assess the functional activity (e.g., agonism) of a compound at a Gq-coupled receptor like 5-HT2A by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: The test compound (5-Methylthio-DMT) at various concentrations is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are determined.

Conclusion

5-Methylthio-DMT remains a relatively understudied psychedelic tryptamine. While its initial synthesis and qualitative effects have been documented, a significant gap exists in the understanding of its quantitative pharmacological profile. Further research, including comprehensive receptor binding studies and functional assays, is necessary to fully elucidate its mechanism of action and potential as a pharmacological tool or therapeutic agent. This guide provides a foundational resource for researchers to build upon in their investigation of this intriguing molecule.

References

An In-Depth Technical Guide to the Chemical Properties of 5-Methylthio-DMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthio-N,N-dimethyltryptamine (5-Methylthio-DMT) is a lesser-known psychoactive compound belonging to the tryptamine class. As a structural analog of the more extensively studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), it is presumed to exert its effects primarily through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the available chemical and pharmacological data on 5-Methylthio-DMT. Due to the limited specific research on this compound, data from its close analog, 5-MeO-DMT, is included for comparative purposes where direct data for 5-Methylthio-DMT is unavailable. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas for future investigation.

Physicochemical Properties

5-Methylthio-DMT, also known as 5-MeS-DMT, is a tryptamine derivative with a methylthio group substituted at the 5-position of the indole ring.[1] Its fundamental physicochemical properties are summarized in the table below. While some data is available, experimentally determined values for properties such as boiling point are not well-documented in peer-reviewed literature. The melting point of the freebase has been reported by Alexander Shulgin in his book TiHKAL ("Tryptamines I Have Known and Loved").[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂S | [1] |

| Molecular Weight | 234.36 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 97-100 °C (freebase) | [2] |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml) | [3] |

| CAS Number | 5102-11-4 | [1] |

| IUPAC Name | 2-(5-methylthio-1H-indol-3-yl)-N,N-dimethylethanamine | [1] |

Pharmacological Profile: Receptor Binding and Functional Activity

The primary pharmacological target of tryptamines is the serotonin (5-hydroxytryptamine, 5-HT) receptor system. While specific quantitative binding data for 5-Methylthio-DMT is scarce in the scientific literature, its structural similarity to 5-MeO-DMT strongly suggests activity at various serotonin receptor subtypes, particularly the 5-HT₁A and 5-HT₂A receptors.[1][4]

Rodent behavioral studies indicate that 5-Methylthio-DMT is less potent than 5-MeO-DMT.[1] This suggests that while it interacts with the serotonergic system, its affinity and/or efficacy at the relevant receptors may be lower than that of its methoxy analog.

For comparative purposes, the receptor binding affinities (Ki) and functional potencies (EC₅₀) for the closely related and extensively studied 5-MeO-DMT are presented below. It is important to note that these values are for 5-MeO-DMT and should be considered as a proxy for the potential activity of 5-Methylthio-DMT, not as direct measurements.

Table 2.1: Receptor Binding Affinities (Ki) of 5-MeO-DMT

| Receptor | Ki (nM) | Source |

| 5-HT₁A | 1.9 - 3 | [4] |

| 5-HT₂A | 907 ± 170 | [5] |

Table 2.2: Functional Potency (EC₅₀) of 5-MeO-DMT

| Receptor | EC₅₀ (nM) | Source |

| 5-HT₂A | 1.80 - 3.87 | [6] |

| 5-HT₁A | 3.92 - 1,060 | [6] |

Signaling Pathways

The psychoactive effects of many tryptamines are primarily mediated through the activation of the 5-HT₂A receptor.[7] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[8] Activation of this pathway leads to a cascade of intracellular events, as depicted in the diagram below.

Figure 1. 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Protocols

The characterization of a novel compound like 5-Methylthio-DMT requires standardized experimental procedures to determine its pharmacological properties. The following sections outline the general methodologies for key experiments.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (ligand) by measuring its ability to displace a radiolabeled ligand from a receptor.

Figure 2. Workflow for a Radioligand Displacement Assay.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT₂A. This is a common method to determine the potency (EC₅₀) and efficacy of a receptor agonist.

Figure 3. Workflow for a Calcium Flux Assay.

Conclusion and Future Directions

5-Methylthio-DMT remains a largely uncharacterized tryptamine derivative. The available data on its physicochemical properties is incomplete, and its pharmacological profile has not been thoroughly investigated. Based on its structural similarity to 5-MeO-DMT and preliminary behavioral data, it is hypothesized to be a serotonin receptor agonist, likely with a lower potency than its methoxy counterpart.

To fully understand the chemical and biological properties of 5-Methylthio-DMT, further research is imperative. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and solubility in a wider range of solvents.

-

In Vitro Pharmacology:

-

Determination of binding affinities (Ki) at a broad panel of serotonin receptors (including 5-HT₁A, 5-HT₂A, 5-HT₂C, and others) using radioligand displacement assays.

-

Quantification of functional potency (EC₅₀) and efficacy at these receptors using assays such as calcium flux or IP₁ accumulation for Gq-coupled receptors, and cAMP assays for Gi/o-coupled receptors.

-

-

In Vivo Studies: Preclinical studies in animal models to assess its pharmacokinetic profile, behavioral effects, and potential therapeutic applications.

A thorough characterization of 5-Methylthio-DMT will not only contribute to the broader understanding of structure-activity relationships within the tryptamine class but also elucidate its potential as a pharmacological tool or a lead compound for drug discovery.

References

- 1. 5-MeS-DMT - Wikipedia [en.wikipedia.org]

- 2. Full text of "Tihkal ( The Continuation) Alexander Shulgin" [archive.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 8. The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Methylthio-DMT Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of 5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT) at serotonin receptors. While direct research on 5-MeS-DMT is limited, this document synthesizes available data, draws upon structure-activity relationship (SAR) principles from closely related tryptamines, most notably 5-Methoxy-DMT (5-MeO-DMT), and outlines the established experimental protocols for characterizing such compounds. The guide presents quantitative data in structured tables, details methodologies for key experiments, and provides visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

5-Methylthio-DMT (5-MeS-DMT) is a tryptamine derivative and a structural analog of the well-characterized psychoactive compound 5-Methoxy-DMT (5-MeO-DMT). The pharmacological profile of tryptamines is largely dictated by their interactions with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. While 5-MeO-DMT has been extensively studied, 5-MeS-DMT remains a lesser-known compound. Understanding its mechanism of action is crucial for elucidating the structure-activity relationships of 5-substituted tryptamines and for potentially identifying novel therapeutic agents. This guide aims to provide a comprehensive overview of the current, albeit limited, understanding of 5-MeS-DMT's effects on serotonin receptors.

Quantitative Data on Receptor Interaction

Direct quantitative data on the binding affinity and functional potency of 5-MeS-DMT at serotonin receptors is sparse in publicly available literature. The primary source of comparative data comes from early structure-activity relationship studies. For a comprehensive understanding, the data for the well-researched analog, 5-MeO-DMT, is presented alongside for comparative analysis.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 5-MeS-DMT and Comparative Tryptamines

| Compound | 5-HT1A | 5-HT2A | Reference |

| 5-MeS-DMT | Data Not Available | Data Not Available | - |

| 5-MeO-DMT | 1.9 - 3 | 907 | [1] |

Table 2: Serotonin Receptor Functional Activity (EC50, nM) of 5-MeS-DMT and Comparative Tryptamines

| Compound | 5-HT1A | 5-HT2A | Reference |

| 5-MeS-DMT | Data Not Available | Data Not Available | - |

| 5-MeO-DMT | ~100 (G-protein binding) | Data Not Available | [2] |

Note: The lack of specific Ki and EC50 values for 5-MeS-DMT is a significant gap in the current literature. The data for 5-MeO-DMT is provided to offer a likely point of comparison based on structural similarity.

Inferred Mechanism of Action and Signaling Pathways

Based on the pharmacology of closely related tryptamines, 5-MeS-DMT is presumed to act as an agonist at serotonin receptors. The primary targets are expected to be the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, by an agonist like 5-MeS-DMT is expected to initiate an inhibitory signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels would lead to hyperpolarization of the neuron, reducing its excitability.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled receptor. Agonism by 5-MeS-DMT would activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade leads to neuronal depolarization and increased cellular activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of novel tryptamines with serotonin receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the serotonin receptor subtype of interest in a cold buffer. Centrifuge to pellet the membranes, then resuspend in a fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (5-MeS-DMT).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the effect of a compound on adenylyl cyclase activity, determining its functional agonism or antagonism at Gi/o- or Gs-coupled receptors.

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing the 5-HT1A receptor.

-

Compound Treatment: Treat the cells with varying concentrations of 5-MeS-DMT. A forskolin challenge can be used to stimulate adenylyl cyclase and enhance the detection of inhibitory effects.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Calcium Imaging Functional Assay

This assay measures changes in intracellular calcium concentration, indicating the activation of Gq/G11-coupled receptors like 5-HT2A.

Protocol:

-

Cell Preparation: Plate cells expressing the 5-HT2A receptor on a glass-bottom dish.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Imaging: Place the dish on a fluorescence microscope and establish a baseline fluorescence reading.

-

Compound Addition: Add varying concentrations of 5-MeS-DMT to the cells.

-

Data Acquisition: Record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence change in response to the compound. Plot the response against the log of the compound concentration to determine the EC50 and Emax values.

Structure-Activity Relationship (SAR) Insights

The substitution at the 5-position of the tryptamine indole ring significantly influences the pharmacological profile.

-

5-Methoxy (-OCH3) Group (as in 5-MeO-DMT): This group generally confers high affinity for the 5-HT1A receptor and moderate to low affinity for the 5-HT2A receptor. The oxygen atom can act as a hydrogen bond acceptor, which may be a key interaction within the receptor binding pocket.

-

5-Methylthio (-SCH3) Group (as in 5-MeS-DMT): The sulfur atom in the methylthio group is larger and less electronegative than the oxygen in the methoxy group. This will alter the electronic and steric properties of the molecule. While it can still participate in hydrophobic interactions, its hydrogen bonding capacity is significantly different. Based on rodent behavioral studies, 5-MeS-DMT is reported to be less potent than 5-MeO-DMT, suggesting that the 5-methylthio substitution may result in a lower affinity or efficacy at the primary serotonin receptor targets compared to the 5-methoxy group.

Conclusion and Future Directions

The mechanism of action of 5-Methylthio-DMT on serotonin receptors is largely inferred from its structural similarity to 5-MeO-DMT and general principles of tryptamine SAR. It is highly likely to be an agonist at 5-HT1A and 5-HT2A receptors, though with potentially lower potency than its methoxy counterpart.

A significant knowledge gap exists due to the lack of direct, quantitative in vitro pharmacological data for 5-MeS-DMT. Future research should prioritize the characterization of its binding affinities and functional activities at a comprehensive panel of serotonin receptor subtypes. Such studies, employing the standardized protocols outlined in this guide, are essential to fully elucidate the pharmacological profile of 5-MeS-DMT and to understand the nuanced effects of the 5-methylthio substitution on tryptamine pharmacology. This will not only contribute to a more complete understanding of SAR in this chemical class but also aid in the rational design of novel serotonergic ligands for therapeutic applications.

References

Preclinical Studies on 5-Methylthio-DMT: A Technical Guide in the Context of 5-Methoxy-DMT Research

A Note to the Reader: Comprehensive preclinical data for 5-Methylthio-DMT (5-MeS-DMT) is exceptionally limited in the currently available scientific literature. To provide a thorough technical guide as requested, this document focuses primarily on the extensive preclinical research conducted on the closely related and well-studied compound, 5-Methoxy-DMT (5-MeO-DMT). The available information on 5-MeS-DMT is presented in a dedicated section, drawing largely from foundational psychedelic research literature. This approach allows for a detailed exploration of relevant experimental protocols and data presentation, offering valuable context for the potential future study of 5-MeS-DMT.

Introduction to 5-Substituted Tryptamines

5-substituted tryptamines are a class of psychedelic compounds that have garnered significant interest for their potent effects on the central nervous system. Among these, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic found in various plant species and the venom of the Sonoran Desert toad (Incilius alvarius)[1][2]. It is known for its short duration of action and profound subjective effects[1][2]. 5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT) is a synthetic analogue of 5-MeO-DMT where the 5-methoxy group is replaced by a methylthio group. While both compounds are structurally similar, the preclinical research landscape is vastly different, with a wealth of data on 5-MeO-DMT and a scarcity of information on 5-MeS-DMT.

This guide will provide an in-depth overview of the preclinical data on 5-MeO-DMT, covering its pharmacodynamics, pharmacokinetics, and behavioral effects, with detailed experimental methodologies. A subsequent section will summarize the limited existing knowledge on 5-MeS-DMT.

Preclinical Studies on 5-Methoxy-DMT (5-MeO-DMT)

Pharmacodynamics: Receptor Binding and Functional Activity

5-MeO-DMT is a non-selective serotonin (5-HT) receptor agonist with a particularly high affinity for the 5-HT1A receptor subtype[3][4][5]. Its psychedelic effects are believed to be primarily mediated by its interaction with 5-HT2A receptors, though its high 5-HT1A affinity likely contributes to its unique pharmacological profile[1][5].

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT at Human Serotonin Receptors

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 1.9 - 3 | [5] |

| 5-HT1B | < 100 | [3] |

| 5-HT1D | < 100 | [3] |

| 5-HT2A | 907 | [3] |

| 5-HT2B | - | - |

| 5-HT2C | - | - |

| 5-HT6 | < 100 | [3] |

| 5-HT7 | < 100 | [3] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50, nM) of 5-MeO-DMT

| Receptor | Assay | EC50 (nM) | Reference |

| 5-HT1A | G-protein binding | ~100 | [4] |

| 5-HT2A | Calcium Flux | 1.80 - 3.87 | [1] |

Note: EC50 is the concentration of a drug that gives a half-maximal response.

A standard experimental protocol to determine receptor binding affinity involves a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of 5-MeO-DMT for a specific receptor (e.g., 5-HT1A).

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test compound (5-MeO-DMT) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (5-MeO-DMT).

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Radioligand Binding Assay Workflow

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways

The interaction of 5-MeO-DMT with 5-HT1A and 5-HT2A receptors activates distinct intracellular signaling cascades. 5-HT1A receptor activation is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. 5-HT2A receptor activation, on the other hand, stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

Diagram 2: Simplified Signaling Pathways of 5-MeO-DMT

Caption: 5-MeO-DMT signaling through 5-HT1A and 5-HT2A receptors.

Pharmacokinetics

Preclinical studies in rodents have shown that 5-MeO-DMT is rapidly absorbed and eliminated[3]. Its metabolism primarily occurs through deamination by monoamine oxidase A (MAO-A) and O-demethylation by cytochrome P450 2D6 (CYP2D6) to its active metabolite, bufotenine[4][5].

Table 3: Pharmacokinetic Parameters of 5-MeO-DMT in Mice

| Parameter | Route | Value | Reference |

| Tmax (plasma) | IP | 5-6 min | [3] |

| t1/2 (terminal) | IP | 12-19 min | [3] |

| Vmax | IP & IV | 2.76 mmol/min per kg | [3] |

| Km | IP & IV | 13.2 mM | [3] |

| Clearance (CL) | IP & IV | 0.21 min-1 kg-1 | [3] |

| CLCYP2D6 | IP & IV | 0.0256 L/min per kg | [3] |

IP: Intraperitoneal; IV: Intravenous

Objective: To determine the pharmacokinetic profile of 5-MeO-DMT in mice following intraperitoneal administration.

Animals: Male C57BL/6 mice.

Procedure:

-

Administer a single dose of 5-MeO-DMT (e.g., 5 mg/kg, i.p.).

-

Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 2, 5, 10, 15, 30, 60, and 120 minutes) post-administration.

-

Process blood samples to obtain plasma.

-

Extract 5-MeO-DMT from plasma using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Quantify the concentration of 5-MeO-DMT in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters like Tmax, Cmax, t1/2, and AUC (Area Under the Curve).

Behavioral Pharmacology

In animal models, 5-MeO-DMT induces a range of behavioral effects, including the head-twitch response (HTR), which is a proxy for hallucinogenic potential in humans and is primarily mediated by 5-HT2A receptor activation[5][6]. It also affects locomotor activity and can produce anxiolytic-like effects[7][8].

Table 4: Behavioral Effects of 5-MeO-DMT in Rodents

| Behavior | Animal Model | Effect | Primary Receptor | Reference |

| Head-Twitch Response | Mouse | Increase | 5-HT2A | [5][6] |

| Locomotor Activity | Rat | Decrease | 5-HT1A | [4] |

| Anxiety-like Behavior | Mouse | Decrease | Not fully elucidated | [7][8] |

| Social Ultrasonic Vocalizations | Mouse | Suppression | Not fully elucidated | [6] |

Objective: To assess the hallucinogen-like effects of 5-MeO-DMT by measuring the head-twitch response in mice.

Animals: Male C57BL/6 mice.

Procedure:

-

Habituate the mice to the observation chambers for at least 30 minutes.

-

Administer 5-MeO-DMT or vehicle (e.g., saline) via intraperitoneal injection.

-

Immediately after injection, place the mice individually into the observation chambers.

-

Record the number of head twitches (rapid, rotational movements of the head) for a set period (e.g., 30-60 minutes).

-

Compare the number of head twitches in the 5-MeO-DMT-treated group to the vehicle-treated group.

Diagram 3: Head-Twitch Response Experimental Workflow

Caption: Workflow for the head-twitch response experiment in mice.

Preclinical Information on 5-Methylthio-DMT (5-MeS-DMT)

As previously stated, the available preclinical data on 5-MeS-DMT is extremely limited. The primary source of information comes from Alexander Shulgin's book "TiHKAL (Tryptamines I Have Known and Loved)" and a few comparative studies from the 1980s.

Synthesis and Dosage (from TiHKAL)

Alexander Shulgin documented a synthesis route for 5-MeS-DMT. He also provided anecdotal dosage information based on human administration.

-

Dosage (smoked): 15-30 mg

-

Duration: Less than 1 hour

Qualitative Effects (from TiHKAL)

Shulgin's qualitative comments describe the effects as a "stoning" experience without significant visual or intellectual components. At higher doses, it is described as "quite intense."

Comparative Behavioral Studies

A study by Glennon et al. (1982) compared the discriminative stimulus properties of several tryptamines in rats trained to discriminate saline from a known hallucinogen. This study is often cited in reviews and suggests that 5-MeS-DMT is less potent than 5-MeO-DMT in producing these effects.

Table 5: Limited Comparative Data on 5-MeS-DMT

| Feature | 5-MeS-DMT | 5-MeO-DMT | Reference |

| Potency (Drug Discrimination) | Less Potent | More Potent | [3] (citing Glennon et al., 1982) |

Lack of Data

To date, there is a significant lack of publicly available preclinical data for 5-MeS-DMT in the following areas:

-

Receptor binding affinities and functional activity at a broad range of targets.

-

Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion).

-

Comprehensive in vivo behavioral pharmacology beyond initial drug discrimination studies.

-

Toxicology and safety pharmacology studies.

Conclusion and Future Directions

The preclinical profile of 5-MeO-DMT is well-characterized, revealing it to be a potent, fast-acting serotonergic agent with high affinity for the 5-HT1A receptor and functional activity at the 5-HT2A receptor, which likely mediates its hallucinogenic effects. Its rapid pharmacokinetics and distinct behavioral profile in animal models have made it a subject of significant interest for its potential therapeutic applications.

In stark contrast, 5-MeS-DMT remains a largely unexplored compound within the scientific literature. While early reports suggest it is psychoactive, a comprehensive understanding of its pharmacology and effects is absent. Future research is needed to elucidate the preclinical profile of 5-MeS-DMT, including its receptor binding affinities, functional activity, pharmacokinetics, and behavioral effects. Such studies would be invaluable for understanding the structure-activity relationships of 5-substituted tryptamines and could reveal novel pharmacological properties. Given the current resurgence in psychedelic research, a thorough investigation of lesser-known analogues like 5-MeS-DMT is a promising avenue for drug discovery and a deeper understanding of serotonergic neurotransmission.

References

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. TiHKAL - Wikipedia [en.wikipedia.org]

- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [repositorio.ufrn.br]

- 8. Serotonergic psychedelic 5-MeO-DMT alters plasticity-related gene expression and generates anxiolytic effects in stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylthio-DMT: A Technical Overview of a Lesser-Known Psychedelic Compound

Disclaimer: 5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT) is a research chemical and a lesser-known psychedelic substance. The information provided herein is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. The neurochemical effects and safety profile of 5-MeS-DMT in humans have not been extensively studied, and this document should not be interpreted as an endorsement or guide for human consumption.

Introduction

5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT) is a synthetic tryptamine and a structural analog of the well-known psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While the neurochemical effects of 5-MeO-DMT have been the subject of considerable scientific investigation, 5-MeS-DMT remains a relatively obscure molecule within the scientific literature. This technical guide aims to synthesize the currently available information on 5-MeS-DMT, drawing from limited direct studies and inferring potential properties based on structure-activity relationships of related tryptamines. Due to the scarcity of published research, this document will also highlight the significant gaps in our understanding of this compound and propose standard experimental protocols for its further characterization.

Chemical Profile

-

IUPAC Name: 2-(5-(methylthio)-1H-indol-3-yl)-N,N-dimethylethanamine

-

Chemical Formula: C₁₃H₁₈N₂S

-

Molar Mass: 234.36 g/mol

-

CAS Number: 5102-11-4[1]

Postulated Synthesis

References

Initial Behavioral Studies of 5-Methylthio-DMT in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial behavioral studies of 5-Methylthio-N,N-dimethyltryptamine (5-Methylthio-DMT or 5-MeS-DMT) in animal models. The document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

5-Methylthio-DMT is a sulfur-substituted analog of the tryptamine psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). As a structural analog, it is of interest for its potential psychoactive effects and as a tool to probe the structure-activity relationships of serotonergic hallucinogens. This guide summarizes the foundational behavioral pharmacology of 5-Methylthio-DMT based on available scientific literature.

Quantitative Behavioral Data

The primary initial behavioral evaluation of 5-Methylthio-DMT in animal models comes from drug discrimination studies. These studies are designed to assess whether a novel compound produces subjective effects similar to a known drug.

Table 1: Drug Discrimination Data for 5-Methylthio-DMT in Rats

| Training Drug | Training Dose (mg/kg) | Test Drug | Generalization | ED₅₀ (mg/kg) | Potency Order | Animal Model | Reference |

| 5-MeO-DMT | 1.5 | 5-Methylthio-DMT | Full | 2.1 | 5-OMe-DMT > 5-SMe-DMT > 4-OMe-DMT > 4-SMe-DMT | Rat | Glennon et al., 1982[1] |

ED₅₀ (Effective Dose 50) is the dose at which the test drug produces 50% of the maximal effect, in this case, generalization to the training drug cue.

Note: At the time of this review, specific quantitative data for other initial behavioral assays, such as locomotor activity and the head-twitch response (HTR), for 5-Methylthio-DMT were not available in the reviewed literature. The head-twitch response is a key behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in rodents[2].

Experimental Protocols

Drug Discrimination in Rats

The drug discrimination paradigm is a sensitive and specific method for characterizing the subjective effects of psychoactive drugs in animals.

Protocol: Two-Lever Drug Discrimination Task

-

Subjects: Male Sprague-Dawley rats are typically used[3].

-

Apparatus: Standard two-lever operant conditioning chambers are equipped with a food dispenser for reinforcement[4].

-

Training:

-

Rats are first trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio schedule[5].

-

Once lever-pressing is established, discrimination training begins. Before each session, rats are administered either the training drug (e.g., 1.5 mg/kg of 5-MeO-DMT) or saline[1].

-

Following drug administration, responses on one designated lever (the "drug lever") are reinforced. Following saline administration, responses on the other lever (the "saline lever") are reinforced[5].

-

Training continues until the rats reliably select the appropriate lever based on the injection they received (typically >85% correct)[6].

-

-

Generalization Testing:

-

Once the discrimination is learned, generalization tests are conducted to assess the effects of novel compounds.

-

Different doses of the test drug (e.g., 5-Methylthio-DMT) are administered, and the percentage of responses on the drug-appropriate lever is recorded[7].

-

Full generalization is considered to have occurred if the test drug produces a high percentage of responding on the drug lever (typically ≥80%)[7]. The ED₅₀ value is then calculated from the dose-response curve.

-

Signaling Pathways

The behavioral effects of tryptamine psychedelics are primarily mediated by their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₁A subtypes[8][9]. While specific binding data for 5-Methylthio-DMT is limited, its structural similarity to 5-MeO-DMT and its generalization to the 5-MeO-DMT cue in drug discrimination studies strongly suggest an interaction with these receptors.

5-MeO-DMT is a non-selective serotonin receptor agonist with a notably high affinity for the 5-HT₁A receptor[8][10]. The hallucinogenic effects of classic psychedelics are primarily attributed to agonism at the 5-HT₂A receptor, which activates the Gq/11 protein, leading to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG)[11]. This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Activation of the 5-HT₁A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP), and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization[12].

Conclusion

The initial characterization of 5-Methylthio-DMT in animal models, primarily through drug discrimination studies, indicates that it produces subjective effects similar to the known serotonergic psychedelic 5-MeO-DMT, albeit with lower potency. This suggests that 5-Methylthio-DMT likely acts as an agonist at serotonin receptors, particularly the 5-HT₂A and/or 5-HT₁A subtypes. However, a comprehensive understanding of its behavioral pharmacology is limited by the lack of publicly available data from other key behavioral assays, such as locomotor activity and the head-twitch response, as well as detailed in vitro receptor binding and functional studies. Further research is necessary to fully elucidate the pharmacological profile of 5-Methylthio-DMT and its potential as a research tool or therapeutic agent.

References

- 1. Drug discrimination in rats successively trained to discriminate diazepam and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimal training parameters in the two-bar fixed-ratio drug discrimination task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. scribd.com [scribd.com]

- 6. Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Methylthio-DMT

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT or 5-Methylthio-DMT) is a lesser-known psychoactive tryptamine and an analog of the more widely studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). As interest in the pharmacological and toxicological profiles of novel psychoactive substances grows, robust and validated analytical methods for their detection and quantification are crucial for research, clinical, and forensic applications. These application notes provide detailed protocols for the analysis of 5-Methylthio-DMT in biological matrices, primarily based on established methods for analogous tryptamines.

Analytical Methods Overview

The primary analytical techniques for the sensitive and selective detection of tryptamines like 5-Methylthio-DMT are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be employed, though it may offer less specificity compared to mass spectrometric methods.

Quantitative Data Summary

Due to the limited specific research on 5-Methylthio-DMT, the following quantitative data is extrapolated from validated methods for the structurally similar and well-documented analyte, 5-MeO-DMT. These values provide a strong starting point for method development and validation for 5-Methylthio-DMT.

| Parameter | LC-MS/MS (for 5-MeO-DMT) | Reference |

| Linearity Range | 0.90 - 5,890 ng/mL | [1][2] |

| Limit of Detection (LOD) | 0.11 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.33 ng/mL | [3] |

| Intra-day Precision | < 15% | [1][2] |

| Inter-day Precision | < 15% | [1][2] |

| Accuracy | Within 15% | [1][2] |

| Recovery | > 75% | [1][2] |

Experimental Protocols

Protocol 1: Analysis of 5-Methylthio-DMT in Serum/Plasma by LC-MS/MS

This protocol is adapted from a validated method for 5-MeO-DMT and its metabolite bufotenine in mouse serum[1][2].

1. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 20 µL of serum or plasma sample.

-

Add 100 µL of chilled acetonitrile containing an appropriate internal standard (e.g., 5-Methoxy-DMT-d4 or a structurally similar tryptamine).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) with an electrospray ionization (ESI) source.

-

Column: A C18 column (e.g., 2.1 x 150 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 10 mM aqueous ammonium formate with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-6 min: Linear gradient from 10% to 90% B

-

6-7 min: Hold at 90% B

-

7-9 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for 5-Methylthio-DMT (C₁₃H₁₈N₂S, MW: 234.36) would be the protonated molecule [M+H]⁺ at m/z 235.1.

-

Product ions would need to be determined by infusing a standard solution of 5-Methylthio-DMT. A likely fragmentation would involve the loss of the dimethylamine group, similar to other tryptamines. For 5-MeO-DMT, a common transition is m/z 219.2 → 174.2[1].

-

Protocol 2: General Protocol for GC-MS Analysis

This is a general protocol for the analysis of tryptamines and can be adapted for 5-Methylthio-DMT.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of urine or plasma, add an internal standard.

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9.0).

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

-

Vortex for 2 minutes and centrifuge at 3,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-